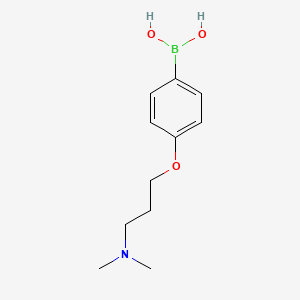

4-(3-(Dimethylamino)propoxy)phenylboronic acid

CAS No.: 627899-88-1

Cat. No.: VC2266942

Molecular Formula: C11H18BNO3

Molecular Weight: 223.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 627899-88-1 |

|---|---|

| Molecular Formula | C11H18BNO3 |

| Molecular Weight | 223.08 g/mol |

| IUPAC Name | [4-[3-(dimethylamino)propoxy]phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H18BNO3/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7,14-15H,3,8-9H2,1-2H3 |

| Standard InChI Key | ADGDUQZATZNZJH-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)OCCCN(C)C)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)OCCCN(C)C)(O)O |

Introduction

Chemical Structure and Properties

Molecular Identity and Structure

4-(3-(Dimethylamino)propoxy)phenylboronic acid represents an important class of functionalized boronic acids that combine both boron chemistry and amine functionality. The compound is identified by CAS number 627899-88-1 and has the molecular formula C11H18BNO3 . Its structure features a phenyl ring substituted with a boronic acid group (-B(OH)2) at the para position relative to a propoxy chain bearing a terminal dimethylamino group. This arrangement creates a molecule with both nucleophilic (amine) and electrophilic (boronic acid) reactive sites, making it valuable for diverse chemical applications.

The IUPAC name [4-[3-(dimethylamino)propoxy]phenyl]boronic acid accurately describes its structural components. For computational and database purposes, the compound is represented by standard identifiers including InChI (InChI=1S/C11H18BNO3/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7,14-15H,3,8-9H2,1-2H3) and InChIKey (ADGDUQZATZNZJH-UHFFFAOYSA-N), facilitating its documentation in chemical databases and literature . The presence of both the boronic acid and amine functionalities creates interesting reactivity patterns that chemists can leverage in various transformations.

The structural representation via SMILES notation (B(C1=CC=C(C=C1)OCCCN(C)C)(O)O) provides a linear string notation that computers can interpret for computational chemistry applications. This compound's structure combines the synthetic utility of boronic acids with the nucleophilicity and basic properties of tertiary amines, creating a dual-functional reagent that finds applications across multiple domains of synthetic chemistry.

Physical and Chemical Properties

4-(3-(Dimethylamino)propoxy)phenylboronic acid possesses distinctive physical and chemical properties that influence its handling, storage, and application in chemical synthesis. The compound has a molecular weight of 223.08 g/mol, which positions it as a medium-sized organic molecule with good potential for cell permeability in biological applications . Its density is approximately 1.1±0.1 g/cm³, which is typical for organic compounds containing heteroatoms .

The thermal properties of this compound are notable, with a boiling point of 383.6±52.0 °C at 760 mmHg and a flash point of 185.8±30.7 °C, indicating relatively high thermal stability . These properties suggest that the compound can withstand moderate heating during chemical reactions without significant degradation. The compound's lipophilicity is characterized by a LogP value of 1.43, suggesting moderate lipophilicity that balances aqueous solubility with membrane permeability—properties valuable for potential biological applications .

The compound's polar surface area (PSA) of 52.93 Ų further indicates its potential utility in medicinal chemistry applications, as compounds with PSA values below 140 Ų typically have better membrane permeability . The boronic acid group introduces acidic character, while the dimethylamino group provides basic properties, creating an amphoteric molecule that can participate in acid-base chemistry in addition to its other reactivity patterns.

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.4827 mL | 22.4135 mL | 44.827 mL |

| 5 mM | 0.8965 mL | 4.4827 mL | 8.9654 mL |

| 10 mM | 0.4483 mL | 2.2413 mL | 4.4827 mL |

This table allows researchers to quickly determine the volume of solvent needed to achieve specific molar concentrations based on the available amount of the compound . For example, to prepare a 10 mM solution from 5 mg of the compound, one would need to add 2.2413 mL of the appropriate solvent. Such precise calculations are crucial for ensuring reproducibility in experimental protocols.

When selecting solvents for stock solution preparation, it is important to consider both the solubility characteristics of the compound and the compatibility with downstream applications. As a general recommendation, researchers should select appropriate solvents according to the compound's solubility profile and prepare separate aliquots to avoid degradation from repeated freezing and thawing cycles . This approach maximizes the shelf-life and reliability of the prepared solutions.

Applications in Organic Synthesis

Role in Cross-Coupling Reactions

4-(3-(Dimethylamino)propoxy)phenylboronic acid serves as a versatile reagent in organic synthesis, particularly in coupling reactions that are fundamental to modern synthetic chemistry. The boronic acid functionality makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are among the most widely used carbon-carbon bond-forming reactions in both academic and industrial settings. These reactions typically involve the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, resulting in the formation of new carbon-carbon bonds with high regioselectivity .

The presence of the dimethylamino group in this compound adds additional synthetic value, as it can serve as a handle for further functionalization or as a directing group in certain transformations. This dual functionality allows chemists to incorporate both the aryl group and the dimethylamino-containing chain into target molecules in a single step, streamlining synthetic routes to complex structures. The dimethylamino group can also participate in subsequent reactions, including quaternization, oxidation, or elimination, expanding the synthetic utility of coupling products.

In addition to Suzuki couplings, this boronic acid can participate in other important transformations including Chan-Lam couplings (for C-N, C-O, and C-S bond formation), oxidative Heck reactions, and rhodium-catalyzed additions to unsaturated carbonyl compounds. These diverse reaction pathways make the compound a valuable building block in the synthesis of pharmaceuticals, advanced materials, and other fine chemicals where precise control of molecular architecture is required.

Bioconjugation Applications

Beyond traditional organic synthesis, 4-(3-(Dimethylamino)propoxy)phenylboronic acid has potential applications in bioconjugation—the process of attaching molecules to biomolecules such as proteins, peptides, or nucleic acids. The boronic acid moiety can form reversible covalent bonds with diols, including carbohydrates, making this compound potentially useful for glycoprotein labeling, affinity chromatography, or the development of sensors for saccharides such as glucose.

The dimethylamino functionality provides a site for potential interaction with biological systems through hydrogen bonding or ionic interactions with negatively charged biomolecules. This feature, combined with the reactivity of the boronic acid group, creates opportunities for developing targeted delivery systems, diagnostic tools, or therapeutic agents that can interact specifically with biological targets.

Furthermore, the relatively moderate lipophilicity (LogP of 1.43) and polar surface area (52.93 Ų) of this compound suggest favorable pharmacokinetic properties for potential biological applications . These characteristics, combined with the synthetic versatility of the boronic acid group, position this compound as a valuable component in the development of bioconjugates with applications in medicinal chemistry, chemical biology, and biomedical research.

Related Derivatives

Hydrochloride Salt Form

The hydrochloride salt of 4-(3-(Dimethylamino)propoxy)phenylboronic acid represents an important derivative with distinct properties and advantages for certain applications. This salt form, identified with the molecular formula C11H19BClNO3 and a molecular weight of 259.54 g/mol, is formed by protonating the dimethylamino group with hydrochloric acid . The conversion to the hydrochloride salt significantly alters the compound's physical properties, particularly its solubility profile, generally improving water solubility compared to the free base form.

The hydrochloride salt provides enhanced stability under certain conditions, which can be beneficial for storage and handling. This form is commercially available and typically used in applications where improved solubility in aqueous or polar solvents is desired . The protonation of the dimethylamino group also changes the electronic properties of the molecule, potentially influencing its reactivity in certain chemical transformations.

Pinacol Ester Derivative

The pinacol ester derivative of 4-(3-(Dimethylamino)propoxy)phenylboronic acid represents another significant variant with unique properties and applications. This derivative, known as 4-[3-(Dimethylamino)propoxy]phenylboronic acid pinacol ester, has the CAS number 627899-90-5, molecular formula C17H28BNO3, and a higher molecular weight of 305.22 g/mol due to the replacement of the boronic acid hydroxyls with the pinacol group .

The pinacol ester formation substantially changes the reactivity profile of the boronic acid group, generally improving stability while maintaining reactivity in Suzuki-Miyaura coupling reactions. This enhanced stability makes pinacol esters valuable in reactions where the free boronic acid might undergo undesired side reactions or degradation. The pinacol ester is generally more lipophilic than the free boronic acid, which can be advantageous for reactions in non-polar organic solvents or for applications requiring membrane permeability.

Commercially available with a minimum purity of 97%, this pinacol ester derivative can be stored at room temperature, offering greater convenience compared to the free boronic acid that requires refrigeration . The increased stability and modified reactivity profile of the pinacol ester make it an attractive alternative in many synthetic applications, particularly in cases where slower, more controlled release of the active boronic acid species is desired during reactions.

Comparative Properties of Derivatives

The three forms of this compound—the free boronic acid, the hydrochloride salt, and the pinacol ester—each possess distinct properties that influence their applications and handling requirements. These differences can be summarized in the following comparative table:

| Property | Free Boronic Acid | Hydrochloride Salt | Pinacol Ester |

|---|---|---|---|

| Molecular Formula | C11H18BNO3 | C11H19BClNO3 | C17H28BNO3 |

| Molecular Weight | 223.08 g/mol | 259.54 g/mol | 305.22 g/mol |

| Storage Conditions | 2-8°C | Similar to free acid | Room temperature |

| Solubility Profile | Moderate in organic solvents | Enhanced water solubility | Higher in organic solvents |

| Stability | Moderate | Enhanced | High |

| Primary Applications | General synthesis | Aqueous applications | Extended shelf-life applications |

This comparison highlights how the structural modifications affect key properties that researchers should consider when selecting the appropriate form for specific applications . The free boronic acid offers the most direct reactivity but requires careful storage. The hydrochloride salt provides improved water solubility and stability at the cost of potentially reduced nucleophilicity of the amine group. The pinacol ester offers enhanced stability and shelf-life with modified reactivity that can be advantageous in certain reaction conditions.

The choice between these derivatives should be guided by specific requirements of the intended application, including solvent compatibility, desired reactivity profile, and stability considerations. Understanding these comparative properties enables researchers to make informed decisions that optimize experimental outcomes and efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume